Sodium (2-13C) acetate

Catalog No.
S770656
CAS No.
13291-89-9
M.F
C2H3NaO2
M. Wt
83.026 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (2-13C) acetate

CAS Number

13291-89-9

Product Name

Sodium (2-13C) acetate

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

83.026 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1;

InChI Key

VMHLLURERBWHNL-YTBWXGASSA-M

SMILES

CC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]C(=O)[O-].[Na+]

Structural Studies:

  • Lipo oligosaccharide-host protein interactions: By incorporating sodium (2-¹³C) acetate into lipo oligosaccharides (LOS), researchers can study the interactions between these bacterial cell wall components and host proteins using a technique called Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C enrichment in the acetate group enhances the sensitivity of the NMR signal, leading to clearer and more detailed information about the binding interactions [].

Metabolic studies:

  • Microbial product and polyketide biosynthesis: When provided as a carbon source to microorganisms, sodium (2-¹³C) acetate gets incorporated into their metabolic pathways. This allows researchers to track the fate of the labeled carbon atoms within the resulting microbial products and novel polyketides using a technique called ¹³C-NMR spectroscopy. This technique helps elucidate the biosynthetic pathways of these complex molecules [].

Dynamic Nuclear Polarization (DNP) and Magnetic Resonance Imaging (MRI):

  • DNP enhancement: Sodium (2-¹³C) acetate plays a role in enhancing the sensitivity of NMR signals through a technique called DNP. This technique significantly amplifies the signal, allowing researchers to study low-concentration metabolites and analyze samples at lower temperatures, leading to improved resolution and sensitivity in NMR experiments [].
  • Hyperpolarized ¹³C-MRI: Hyperpolarized sodium (2-¹³C) acetate can be used as a metabolic probe in preclinical studies using magnetic resonance imaging (MRI). This allows researchers to non-invasively study metabolic activity in live animals, providing valuable insights into various disease models [].

Sodium (2-13C) acetate is a stable, hygroscopic compound with the chemical formula CH3COONa\text{CH}_3\text{COONa}. It consists of one sodium atom, two carbon atoms (with one being a carbon-13 isotope), three hydrogen atoms, and two oxygen atoms. This compound is a sodium salt derived from acetic acid and is known for its high solubility in water and alcohol. Sodium (2-13C) acetate is typically odorless but can emit a vinegar-like smell when heated. Its unique isotopic labeling with carbon-13 makes it valuable for various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

Sodium (2-¹³C) acetate itself doesn't have a specific mechanism of action. However, its role lies in providing a ¹³C-labeled carbon source for various biological processes or chemical reactions. The ¹³C label allows researchers to track the movement and fate of the acetate moiety through the system using NMR spectroscopy [].

  • Case Study: In a study investigating the biosynthesis of polyketides (natural products produced by some microorganisms), researchers used sodium (2-¹³C) acetate as a substrate for the bacteria. By analyzing the ¹³C-NMR spectra of the isolated polyketides, they could determine the incorporation pattern of the acetate units into the final product.

Sodium (2-¹³C) acetate generally poses minimal safety hazards. It's not considered toxic or flammable []. However, as with any laboratory chemical, standard safety practices should be followed, including wearing gloves and eye protection when handling the compound.

, including:

  • Formation of Esters: Reacts with alkyl halides to form esters.
    CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Decarboxylation: Under high temperatures and in the presence of sodium hydroxide, it can undergo decarboxylation to produce methane.
    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3
  • Crystallization: When cooled from a supersaturated solution, it crystallizes exothermically, releasing heat.

Sodium (2-13C) acetate has significant biological implications. When administered intravenously, it acts as an electrolyte replenisher, particularly useful in treating hyponatremia (low sodium levels). It also aids in metabolic acidosis and can be used to alkalinize urine. The compound dissociates into sodium ions and acetate ions upon dissolution, which may help raise blood and urine pH levels .

Sodium (2-13C) acetate can be synthesized through several methods:

  • Reaction with Acetic Acid: The most common industrial method involves reacting acetic acid with sodium hydroxide or sodium carbonate:
    CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
  • Niacet Process: Involves the reaction of sodium metal with anhydrous acetic acid:
    2CH3COOH+2Na2CH3COONa+H22\text{CH}_3\text{COOH}+2\text{Na}\rightarrow 2\text{CH}_3\text{COONa}+\text{H}_2
  • Using Sodium Bicarbonate: A simpler laboratory synthesis can be performed by reacting vinegar (acetic acid) with sodium bicarbonate:
    CH3COOH+NaHCO3CH3COONa+H2CO3\text{CH}_3\text{COOH}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{CO}_3
    This reaction produces carbonic acid, which decomposes into water and carbon dioxide.

Sodium (2-13C) acetate has diverse applications across various fields:

  • Food Industry: Used as a preservative and flavoring agent.
  • Medical Use: Acts as an electrolyte replenisher in intravenous fluids.
  • Heating Pads: Commonly found in reusable heating pads due to its ability to crystallize exothermically.
  • Buffer Solutions: Utilized in biological and chemical laboratories to maintain pH levels.
  • Deicing Agent: Preferred over sodium chloride for deicing due to lower corrosiveness.

Research indicates that sodium (2-13C) acetate interacts with various biological systems, particularly concerning its role in metabolic pathways and electrolyte balance. Its ability to dissociate into sodium and acetate ions allows it to influence pH levels in biological fluids, making it significant in studies related to metabolic acidosis and other electrolyte imbalances .

Sodium (2-13C) acetate shares similarities with several other compounds, notably:

CompoundChemical FormulaUnique Features
Sodium AcetateCH3COONa\text{CH}_3\text{COONa}Standard form without isotopic labeling
Potassium AcetateC2H3KO2\text{C}_2\text{H}_3\text{KO}_2Potassium salt of acetic acid
Calcium AcetateC4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4Calcium salt used in dietary supplements
Lithium AcetateC2H3LiO2\text{C}_2\text{H}_3\text{LiO}_2Used in psychiatric treatments
Ammonium AcetateC2H7NO2\text{C}_2\text{H}_7\text{NO}_2Ammonium salt used as a buffering agent

The unique aspect of sodium (2-13C) acetate lies in its isotopic labeling, which enhances its utility in analytical chemistry and metabolic studies, distinguishing it from its non-labeled counterparts.

Sodium (2-13C) acetate serves as a critical isotopic tracer in advanced metabolic flux analysis, enabling researchers to quantify intracellular metabolic pathway activities with unprecedented precision [3]. The compound, where the methyl carbon is enriched with carbon-13, provides positional information that allows researchers to trace specific metabolic pathways and determine flux distributions in complex biological systems [1]. This stable isotope tracer has revolutionized our understanding of central carbon metabolism, particularly in the analysis of tricarboxylic acid cycle activity, fatty acid biosynthesis, and gluconeogenesis [32].

Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Integration in Stationary Metabolic Flux Analysis

The integration of gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry represents a cornerstone methodology in stationary metabolic flux analysis using sodium (2-13C) acetate [8]. Gas chromatography-mass spectrometry provides exceptional accuracy in quantifying isotopic labeling patterns of amino acids derived from protein hydrolysis, which serve as reporters of intracellular metabolic activity [9]. The technique leverages the high separation efficiency of gas chromatography combined with the precise mass measurement capabilities of mass spectrometry to resolve complex isotopomer distributions [8].

Liquid chromatography-mass spectrometry complements gas chromatography-mass spectrometry by enabling analysis of thermally labile and polar metabolic intermediates that cannot be effectively analyzed by gas chromatography [10]. The soft ionization techniques employed in liquid chromatography-mass spectrometry, particularly electrospray ionization, preserve the integrity of unstable metabolites while providing sensitive detection of isotopic labeling patterns [14]. This dual-platform approach maximizes the information content available for flux calculations by capturing both stable amino acid end-products and transient metabolic intermediates [10].

Analytical PlatformTarget CompoundsDetection LimitKey Advantages
Gas Chromatography-Mass SpectrometryProteinogenic amino acids0.1-2 μM [21]High separation efficiency, robust operation [9]
Liquid Chromatography-Mass SpectrometryMetabolic intermediatesFemtogram levels [14]Higher sensitivity, broader dynamic range [14]
Integrated PlatformComplete metabolome coverageVariable by compoundComprehensive pathway resolution [10]

The stationary state analysis assumes that both metabolic fluxes and isotopic labeling patterns have reached steady state, typically after extended labeling periods [3]. Under these conditions, the isotopic distribution of metabolites directly reflects the flux distribution through competing pathways [22]. For sodium (2-13C) acetate studies, this approach enables quantification of acetyl-coenzyme A entry into the tricarboxylic acid cycle versus alternative pathways such as fatty acid synthesis [32].

Research using sodium (2-13C) acetate in Escherichia coli demonstrated the power of integrated gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry analysis in determining branch ratios between glycolysis and the pentose phosphate pathway [25]. The study revealed that the carbon-13 label from the methyl position of acetate was selectively incorporated into specific carbon positions of downstream metabolites, enabling precise flux quantification through mathematical modeling [25].

Tandem Mass Spectrometry for High-Resolution Flux Quantification

Tandem mass spectrometry has emerged as a powerful technique for achieving high-resolution quantification of metabolic fluxes using sodium (2-13C) acetate tracers [13]. This approach provides additional structural information through collision-induced fragmentation, enabling determination of positional labeling within metabolite molecules [11]. The technique isolates specific parent ions from the mass spectrum and subjects them to controlled fragmentation, producing product ions whose mass isotopomer distributions reflect the original labeling patterns [23].

The application of tandem mass spectrometry to sodium (2-13C) acetate studies enables discrimination between carbon-13 labels at different positions within the same molecule [23]. For example, glucose molecules labeled with carbon-13 at carbon-1 versus carbon-2 can be distinguished through derivatization with methylamine followed by multiple reaction monitoring scans [23]. This positional specificity is crucial for understanding the metabolic origin and fate of acetate-derived carbon atoms in biosynthetic pathways [23].

Fragmentation PatternPrecursor Ion (m/z)Product Ion (m/z)Information Content
Glucose-1-13C methylamine derivative19745Carbon-1 specific labeling [23]
Glucose-2-13C methylamine derivative19744Carbon-2 specific labeling [23]
Glucose-1,2-13C methylamine derivative19845Multiple position labeling [23]

Advanced computational frameworks have been developed to incorporate tandem mass spectrometry data into metabolic flux analysis even when fragmentation positions are unknown [11]. The metabolic flux analysis with unknown fragments approach simultaneously determines both flux rates and likely fragment positions, markedly improving flux prediction accuracy compared to standard methods [11]. This methodology has been successfully applied to Bacillus subtilis studies using various carbon-13 tracers, demonstrating improved resolution of parallel and bidirectional metabolic pathways [11].

Recent developments in tandem mass spectrometry methodology focus on selected reaction monitoring approaches that enable simultaneous quantification of multiple isotopomers [26]. This technique utilizes polarity switching and hydrophilic interaction liquid chromatography to capture carbon-13 incorporation patterns across central carbon metabolism pathways [26]. Studies using sodium (2-13C) acetate with this approach have successfully traced metabolic flux through fatty acid biosynthesis and tricarboxylic acid cycle pathways with unprecedented precision [26].

Microfluidic Capillary Electrophoresis-Mass Spectrometry Systems for Ultra-Sensitive Isotopomer Detection

Microfluidic capillary electrophoresis-mass spectrometry systems represent the cutting-edge technology for ultra-sensitive detection of isotopomers derived from sodium (2-13C) acetate metabolism [5]. These systems combine the high separation efficiency of capillary electrophoresis with the sensitivity of electrospray ionization mass spectrometry in a miniaturized format [17]. The ZipChip capillary electrophoresis system, coupled with high-resolution Orbitrap mass spectrometers, enables analysis of isotopomer patterns from sample volumes as small as 1 microliter containing 100 nanomolar concentrations of metabolites [20].

The microfluidic approach addresses fundamental limitations in mass transfer, surface reaction kinetics, and boundary effects that constrain conventional analytical methods [19]. Three-dimensional nanostructured herringbone patterns within microfluidic channels promote microscale mass transfer, increase surface area for molecular interactions, and permit drainage of boundary fluid layers [19]. This integrated design achieves detection limits as low as 10 exosomes per microliter, representing a sensitivity improvement of several orders of magnitude over conventional methods [19].

System ComponentPerformance SpecificationAnalytical Advantage
ZipChip separation channel22 cm length, 20 kV voltage [17]Rapid separation with high resolution [17]
Orbitrap mass spectrometerSub-ppm mass accuracy [20]Precise isotopomer discrimination [20]
Sample consumption1 μL at 100 nM [20]Analysis of biomass-limited samples [20]
Detection sensitivity10^4 to 10^5 prokaryotic cells [5]Single-cell metabolomics capability [5]

Applications of microfluidic capillary electrophoresis-mass spectrometry to sodium (2-13C) acetate studies have revealed detailed amino acid biosynthesis pathways in methanogenic archaea [5]. The technique successfully identified the operation of both the Wood-Ljungdahl pathway and incomplete reductive tricarboxylic acid cycle for carbon fixation based on mass isotopomer distributions of serine, aspartate, and glutamate [5]. This level of pathway resolution was achieved using acetate tracers at concentrations of 0.01% weight per volume, demonstrating the exceptional sensitivity of the approach [5].

The integration of microfluidic capillary electrophoresis-mass spectrometry with tandem mass spectrometry capabilities enables comprehensive metabolic pathway reconstruction from minimal sample amounts [17]. Studies using this combined approach have successfully constructed biosynthesis pathways for 15 amino acids based on mass isotopomer distributions, genomic information, and metabolic databases [20]. The method provides sufficient sensitivity and accuracy to identify alternative enzymes and unknown biosynthetic pathways that are not recognized in standard metabolic databases [20].

Dates

Modify: 2023-08-15

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